molecular formula C10H21NO2 B1475549 1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol CAS No. 1601779-42-3

1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1475549
M. Wt: 187.28 g/mol
InChI Key: COLMQYQUICSVJK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol” are not available, cyclobutanes generally participate in reactions that involve ring-opening due to the strain in the four-membered ring .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been explored in the context of creating new chemical entities. For instance, the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates the compound's utility in producing enantiomeric β-amino acids and dipeptides containing cyclobutane residues. These β-amino acid derivatives are pivotal in generating novel peptidomimetics with potential therapeutic applications (Izquierdo et al., 2002).

Catalysis and Synthetic Methodologies

A significant application of this compound is in catalysis, where it contributes to the development of efficient synthetic routes for creating complex molecules. For example, Lewis acid-catalyzed cascade constructions facilitate the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, showcasing the compound's role in synthesizing structurally diverse and biologically relevant molecules (Yao & Shi, 2007).

Intermediates in Synthesis

The compound's derivatives serve as valuable intermediates in the synthesis of complex organic molecules, such as chromenes containing a cyclobutane ring. This application underscores the compound's versatility and importance in organic synthesis, providing routes to molecules with potential applications in materials science and pharmacology (Bernard et al., 2004).

Antimicrobial Activity

Compounds derived from 1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol have been studied for their antimicrobial properties. For example, Schiff base ligands containing cyclobutane and thiazole rings and their metal complexes have shown activity against various microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Cukurovalı et al., 2002).

Structural and Physical Chemical Studies

The compound and its derivatives are also subjects of structural and physical chemical studies. For instance, research into cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids explores these compounds as achiral conformationally restricted analogues of threonine. Such studies provide insights into the fundamental properties of these molecules, with implications for their utility in chemical synthesis and potential biological activity (Feskov et al., 2017).

properties

IUPAC Name

1-[(3-ethoxypropylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-8-4-7-11-9-10(12)5-3-6-10/h11-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMQYQUICSVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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